molecular formula C14H12FN3O2S B13351999 N'-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide

N'-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide

Cat. No.: B13351999
M. Wt: 305.33 g/mol
InChI Key: UVALHKMIJAGMOL-UHFFFAOYSA-N
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Description

N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a fluorobenzoyl group and a methylthio group attached to a nicotinohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide typically involves the reaction of 2-fluorobenzoyl chloride with 2-(methylthio)nicotinic acid hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride; usually performed in an alcohol solvent like methanol or ethanol at low temperatures.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl and methylthio groups may contribute to the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide can be compared with other similar compounds, such as:

    Nicotinohydrazides: Compounds with similar nicotinohydrazide backbones but different substituents, which may exhibit varying biological activities and chemical properties.

    Fluorobenzoyl derivatives: Compounds containing the fluorobenzoyl group, which may have different reactivity and applications depending on the other functional groups present.

    Methylthio derivatives: Compounds with the methylthio group, which may show different oxidation and substitution patterns compared to N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide.

The uniqueness of N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide lies in the combination of these functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C14H12FN3O2S

Molecular Weight

305.33 g/mol

IUPAC Name

N'-(2-fluorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide

InChI

InChI=1S/C14H12FN3O2S/c1-21-14-10(6-4-8-16-14)13(20)18-17-12(19)9-5-2-3-7-11(9)15/h2-8H,1H3,(H,17,19)(H,18,20)

InChI Key

UVALHKMIJAGMOL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NNC(=O)C2=CC=CC=C2F

Origin of Product

United States

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